Home > Products > Screening Compounds P40093 > LL-37 FK-13 Trifluoroacetate
LL-37 FK-13 Trifluoroacetate - 717919-68-1

LL-37 FK-13 Trifluoroacetate

Catalog Number: EVT-6428261
CAS Number: 717919-68-1
Molecular Formula: C82H136F3N25O19
Molecular Weight: 1833.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LL-37 is classified as a cathelicidin, a type of antimicrobial peptide produced by humans. It plays a crucial role in the innate immune response, exhibiting activity against a wide range of pathogens including bacteria, fungi, and viruses. The FK-13 variant is synthesized to improve upon the limitations of LL-37, particularly regarding its size and selectivity towards bacterial cells versus human cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of LL-37 FK-13 Trifluoroacetate involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process typically includes:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to a growing peptide chain on a solid support.
  2. Deprotection Steps: Protecting groups are removed to allow for the next amino acid coupling.
  3. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the solid support.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity (>95%) .
  5. Characterization: Techniques such as mass spectrometry are employed to confirm the molecular weight and structure of the synthesized peptide.
Molecular Structure Analysis

Structure and Data

The molecular structure of LL-37 FK-13 Trifluoroacetate can be described as an amphipathic alpha-helix, which is essential for its interaction with lipid membranes. The key structural features include:

  • Helical Regions: The core sequence (FKRIVQRIKDFLR) forms a stable helical structure that facilitates membrane insertion.
  • Hydrophobic Clusters: These clusters enhance interaction with bacterial membranes while minimizing toxicity to human cells .

The molecular weight of FK-13 is approximately 1719.1 Da, making it significantly smaller than the full-length LL-37 peptide (4493.3 Da) .

Chemical Reactions Analysis

Reactions and Technical Details

LL-37 FK-13 Trifluoroacetate exhibits several key chemical reactions that underlie its antimicrobial activity:

  1. Membrane Disruption: The peptide interacts with bacterial membranes, leading to pore formation and subsequent cell lysis.
  2. Synergistic Effects: It demonstrates enhanced activity when combined with traditional antibiotics like chloramphenicol against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa .
  3. Biofilm Disruption: FK-13 shows efficacy in disrupting biofilms formed by resistant bacteria, enhancing its potential therapeutic applications .
Mechanism of Action

Process and Data

The mechanism of action for LL-37 FK-13 Trifluoroacetate involves several steps:

  1. Membrane Association: The peptide binds to negatively charged bacterial membranes due to its cationic nature.
  2. Pore Formation: It induces membrane permeabilization through a toroidal pore mechanism, disrupting membrane integrity .
  3. Cell Death: This disruption leads to cell lysis and death, effectively eliminating the bacterial threat.

Experimental data indicate that FK-13 retains significant antibacterial activity even in physiological conditions, such as in the presence of serum or salts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LL-37 FK-13 Trifluoroacetate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions, which is critical for biological applications.
  • Stability: The compound demonstrates stability under various physiological conditions, maintaining its antimicrobial efficacy.
  • Toxicity Profile: Compared to LL-37, FK-13 shows reduced cytotoxicity towards human cells while retaining potent antibacterial effects .
Applications

Scientific Uses

LL-37 FK-13 Trifluoroacetate has several promising applications in scientific research and medicine:

  1. Antimicrobial Therapy: Its ability to combat antibiotic-resistant bacteria makes it a candidate for new therapeutic agents against infections.
  2. Biofilm Treatment: Its effectiveness in disrupting biofilms opens avenues for treating chronic infections where biofilm formation is prevalent.
  3. Anti-inflammatory Applications: Given its anti-inflammatory properties, it may be useful in treating inflammatory conditions associated with infections .
Molecular Design & Engineering of LL-37 FK-13 Derivatives

Rational Design Strategies for α-Helical Peptide Optimization

The core antimicrobial domain of human cathelicidin LL-37 was systematically dissected through structure-activity relationship (SAR) studies to identify the minimal functional motif. This research revealed that residues 17-29 (FK-13: FKRIVQRIKDFLR) constitute the essential α-helical segment responsible for membrane interactions and broad-spectrum activity. Truncation to FK-13 significantly reduces molecular weight and synthetic complexity while preserving the amphipathic helix architecture critical for antimicrobial function [3] [6]. The molecular engineering of FK-13 derivatives leverages this compact scaffold to optimize hydrophobic moment (ΔμH) and net positive charge—two biophysical parameters governing membrane selectivity. The hydrophobic moment of native FK-13 (0.68) exceeds that of full-length LL-37 (0.52), enhancing its capacity to penetrate microbial membranes while minimizing mammalian cell disruption [3]. This structural optimization is evident in comparative analyses of LL-37 fragments, where FK-13 maintains significant antibacterial potency against Staphylococcus aureus and Pseudomonas aeruginosa despite its reduced length [7] [8].

Table 1: Biophysical Properties of LL-37-Derived Peptides

PeptideSequenceResiduesNet ChargeHydrophobic Moment (ΔμH)Key Antimicrobial Activity (MIC Range μg/mL)
LL-37Full length37+60.522-32 (Broad spectrum)
FK-13FKRIVQRIKDFLR13+50.684.69-150 (Gram-positive/Gram-negative)
FK-16FKRIVQRIKDFLRNLV16+50.722.34-75 (Enhanced Gram-negative coverage)
GF-17GFKRIVQRIKDFLRNLV17+50.752.34-18.75 (Potent anti-staphylococcal)

The strategic N-terminal glycine extension in GF-17 exemplifies terminal engineering to stabilize helical conformation without altering charge distribution. This modification amplifies the amphipathicity gradient, resulting in a 4-8 fold increase in bactericidal efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent FK-13 scaffold [8]. Biophysical analyses confirm that GF-17 adopts a more stable helical conformation in membrane-mimicking environments, correlating with accelerated bacterial membrane depolarization kinetics [2].

Amino Acid Substitution Methodologies to Enhance Cell Selectivity

Precision mutagenesis within the FK-13 scaffold enables dissociation of antimicrobial potency from mammalian cytotoxicity—a critical parameter for therapeutic utility. Residue-specific scanning identified Gln⁵ (Q5), Ile⁸ (I8), and Asp¹⁰ (D10) as modifiable positions for enhancing the therapeutic index (TI: ratio of hemolytic concentration to antimicrobial concentration). Systematic substitutions with cationic (Lys), hydrophobic (Phe), or neutral (Ala) residues demonstrated that strategic replacements significantly alter cell selectivity profiles [2] [5]. For instance, analog FK-13-a1 (Q5A/D9A) exhibits a 6.3-fold higher TI than native LL-37 against MRSA, while FK-13-a7 (I24K) achieves a 2.3-fold TI improvement through attenuation of hydrophobic interactions with eukaryotic membranes [2].

Table 2: Functional Impact of Amino Acid Substitutions in FK-13 Analogs

AnalogMutation SiteStructural ConsequenceMIC Against MRSA (μg/mL)Therapeutic Index vs LL-37
Native FK-13-Baseline amphipathicity18.751.0x
FK-13-a1Q5A/D9AReduced polarity9.386.3x
FK-13-a7I24KCharge amplification4.692.3x
I24A MutantI24AHelix destabilization>150 (Inactive)<0.1x

The critical role of conserved hydrophobic residues was validated through alanine-scanning mutagenesis. Replacement of Ile²⁴ (I24A) completely abolishes antibacterial activity against Micrococcus luteus (>150 μg/mL MIC) and disrupts peptide self-assembly at bacterial membranes [3] [4]. This underscores the non-negotiable requirement for intact hydrophobic interfaces in helix-helix packing and membrane insertion. Conversely, arginine enrichment at non-conserved positions enhances electrostatic steering toward anionic phospholipids without increasing cytotoxicity, demonstrating that charge distribution—rather than merely charge density—determines selectivity [5] [8].

Proteolytic Stability Engineering in Bacterial Microenvironments

Native FK-13 undergoes rapid degradation by bacterial proteases (e.g., Staphylococcal V8 protease and Pseudomonas elastase), limiting its therapeutic utility in infection sites. Three engineering strategies address this vulnerability:

  • D-Amino Acid Incorporation: Strategic replacement of protease-susceptible residues (e.g., Phe¹, Lys², Arg³) with D-enantiomers in 17BIPHE2 impedes enzymatic recognition while maintaining helical conformation. This modification extends serum half-life from <30 minutes to >4 hours without compromising antimicrobial efficacy [8] [9].

  • Backbone Cyclization: Biphenylalanine-substituted cyclic dimers of KR-12 (residues 18-29, overlapping FK-13) exhibit 16-fold enhanced stability in Staphylococcus aureus culture supernatants. The constrained topology prevents protease access to scissile bonds while promoting multivalent membrane interactions [9].

  • N-Methylation: Selective methylation of amide bonds at Asp²⁶-Phe²⁷ reduces susceptibility to chymotrypsin-like proteases by steric blockade, extending functional persistence in infected wound models [5].

Table 3: Stability Enhancement Strategies for FK-13 Derivatives

Engineering ApproachRepresentative AnalogProtease ResistanceSerum Half-Life (Human)Retained Activity After 24h Incubation (%)
Native FK-13-Low< 30 min<10%
D-Amino Acid Substitution17BIPHE2High>4 hours>85%
Backbone CyclizationCyclic KR-12 dimerModerate-High>2 hours>75%
Terminal ModificationN-acetylated FK-13Moderate~60 min50%

Stability-bioactivity trade-offs require careful optimization: Excessive D-amino acid incorporation disrupts helix formation, diminishing antimicrobial potency. Cyclic FK-13 dimers exhibit enhanced stability but may show increased hemolytic activity at high concentrations (>75 μg/mL), necessitating linker length optimization (2-4 residue spacers) to balance protease resistance and biocompatibility [8] [9].

Computational Modeling of Amphipathic Helix Formation

Molecular dynamics (MD) simulations of FK-13 in membrane bilayers reveal that spontaneous helix nucleation occurs within nanoseconds of contact with anionic lipid surfaces. The peptide transitions from random coil in solution to ~80% α-helical content upon binding to phosphatidylglycerol membranes. Computational models identify a supramolecular fibril architecture as the functional unit: FK-13 self-assembles into hexameric helical bundles stabilized by:

  • Salt Bridge Networks: Between Asp²⁶ (D26) and Arg²³/Arg²⁹ (R23/R29) across adjacent helices [3] [4]
  • Hydrophobic Zippers: Phenylalanine (F1, F11) and isoleucine (I4, I8) residues create inter-helical van der Waals contacts
  • Cationic Surface Belts: Positively charged lysine/arginine residues (K2, K9, R3, R12) form electrostatically complementary surfaces for bacterial membrane docking

Table 4: Computational Insights into FK-13 Fibril Assembly

Simulation MethodSystem ModelKey Structural FeaturesBiological Implications
Molecular Dynamics (100ns)FK-13/POPG bilayer67% helix burial in fibril coreMembrane penetration depth: 8Å
X-ray Crystallography (1.35Å)FK-13 hexamerArg²³-Asp²⁶ salt bridges between helicesStabilizes lateral bundle association
Electrostatic MappingFibril surfaceAlternating +4.5 kT/e charge beltsTargets anionic bacterial membranes
Mutagenesis ValidationI24A mutantLoss of hydrophobic core packingComplete loss of antibacterial activity

Free energy calculations quantify the contribution of individual residues to membrane binding: Hydrophobic residues (Ile²⁴, Val⁵, Phe²⁷) contribute -3.2 kcal/mol to membrane insertion free energy, while cationic residues (Lys², Arg³, Lys⁹) contribute -4.8 kcal/mol via electrostatic steering [3] [6]. These computational insights guide in silico screening of FK-13 analogs before synthesis, enabling rapid identification of mutations that enhance helix stability (e.g., I24L increases hydrophobic packing by 1.8 kcal/mol) or membrane affinity (e.g., D9K amplifies electrostatic potential by +2kT) [4] [6]. The structural mimicry between FK-13 fibrils and bacterial phenol-soluble modulin α3 (PSMα3) cross-α amyloids suggests evolutionary conservation of helical antimicrobial nanostructures across biological kingdoms [3] [4].

Properties

CAS Number

717919-68-1

Product Name

LL-37 FK-13 Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C82H136F3N25O19

Molecular Weight

1833.1 g/mol

InChI

InChI=1S/C80H135N25O17.C2HF3O2/c1-9-46(7)63(75(119)97-52(29-18-20-36-82)67(111)102-59(43-61(107)108)73(117)101-58(42-49-26-15-12-16-27-49)72(116)100-57(40-44(3)4)71(115)99-56(77(121)122)32-23-39-93-80(89)90)104-69(113)54(31-22-38-92-79(87)88)96-68(112)55(33-34-60(84)106)98-74(118)62(45(5)6)103-76(120)64(47(8)10-2)105-70(114)53(30-21-37-91-78(85)86)95-66(110)51(28-17-19-35-81)94-65(109)50(83)41-48-24-13-11-14-25-48;3-2(4,5)1(6)7/h11-16,24-27,44-47,50-59,62-64H,9-10,17-23,28-43,81-83H2,1-8H3,(H2,84,106)(H,94,109)(H,95,110)(H,96,112)(H,97,119)(H,98,118)(H,99,115)(H,100,116)(H,101,117)(H,102,111)(H,103,120)(H,104,113)(H,105,114)(H,107,108)(H,121,122)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-,64-;/m0./s1

InChI Key

AHXZTIFPEFVUCT-VNBFMRIASA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.